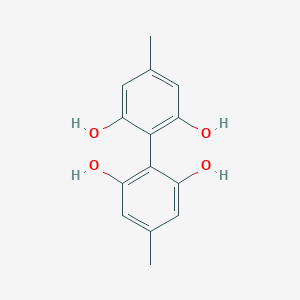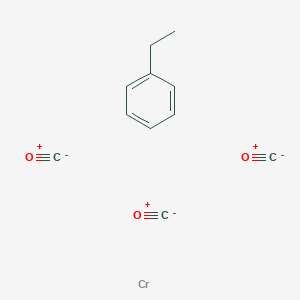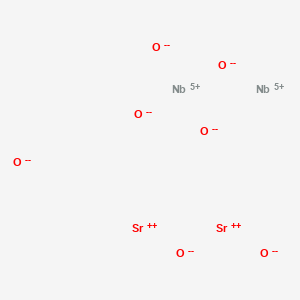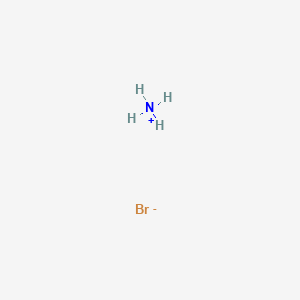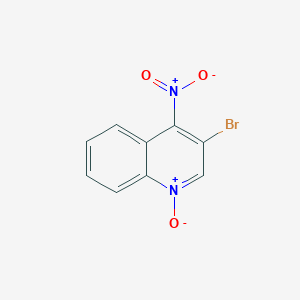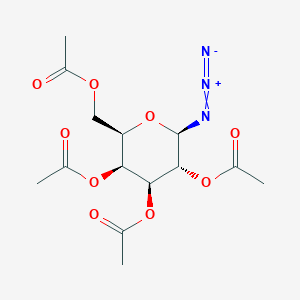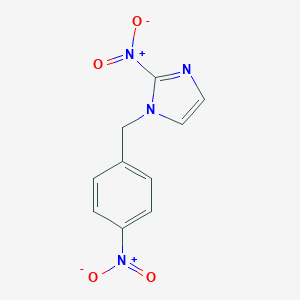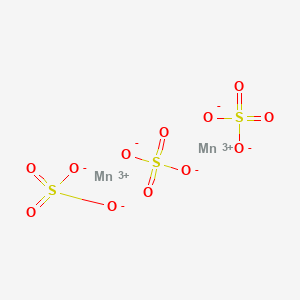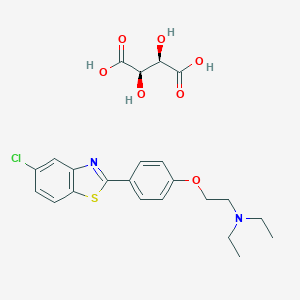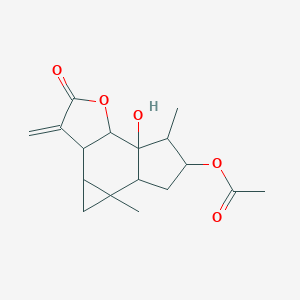
Axivalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axivalin is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the family of compounds known as the pyrroloquinolines, which are known to have a variety of biological activities. Axivalin has been shown to have a number of interesting properties that make it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Metabolic Effects
Arabinoxylan (AX), a component related to Axivalin, has been studied for its impact on metabolic health. A study showed that AX consumption in subjects with impaired glucose tolerance resulted in lower postprandial serum glucose, insulin, and triglyceride levels. It also reduced total plasma ghrelin response, indicating potential benefits in metabolic regulation (Garcia et al., 2007).
Cancer Research
The AXL receptor tyrosine kinase, related to Axivalin, is being investigated for its role in cancer. The Gas6/AXL signaling pathway is associated with tumor growth, metastasis, and drug resistance. Research on AXL-targeted drugs, including small molecule inhibitors and monoclonal antibodies, is ongoing to improve cancer treatment outcomes (Zhu, Wei, & Wei, 2019).
Intestinal Health
AX has been evaluated for its effects on intestinal health. A study found that AX intake in overweight and obese individuals led to a more beneficial fermentation profile, indicating potential benefits for gut barrier function and immune health. This suggests a role for AX in managing obesity-related gut health issues (Salden et al., 2017).
Eigenschaften
CAS-Nummer |
13048-24-3 |
|---|---|
Produktname |
Axivalin |
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(10-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8-oxatetracyclo[8.3.0.02,4.05,9]tridecan-12-yl) acetate |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,20)14(13)22-15(7)19/h8,10-14,20H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
UIDYHYYEAGPNQR-UHFFFAOYSA-N |
SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Kanonische SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Andere CAS-Nummern |
14026-85-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



